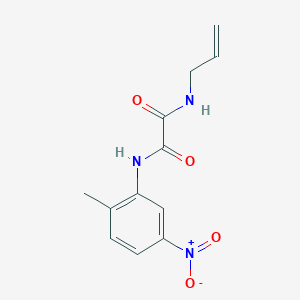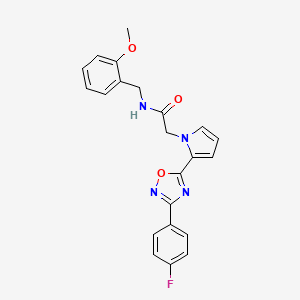![molecular formula C21H22N2O5 B2966034 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1235682-61-7](/img/structure/B2966034.png)
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the acryloyl group and the dioxole ring. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The presence of multiple rings in the structure could result in interesting conformational properties. The piperidine ring is likely to adopt a chair conformation, while the furan and dioxole rings are likely to be planar due to their aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The acryloyl group could participate in addition reactions, while the piperidine ring could act as a base or nucleophile. The furan ring, being aromatic, could undergo electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
PET Imaging for Neuroinflammation
One significant application area is in Positron Emission Tomography (PET) imaging, specifically targeting neuroinflammation markers. A study by Horti et al. (2019) discussed a PET radiotracer, [11C]CPPC, which demonstrates high affinity and specificity for the macrophage colony-stimulating factor 1 receptor (CSF1R). CSF1R is primarily expressed in microglia within the brain, making it a valuable target for imaging neuroinflammation. This application is crucial for understanding and developing treatments for neuropsychiatric disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury, by allowing noninvasive and repeatable visualization of microglial activity (Horti et al., 2019).
Anti-acetylcholinesterase Activity
Compounds featuring a piperidine structure have been evaluated for their anti-acetylcholinesterase (AChE) activity. Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, demonstrating significant inhibition of AChE, which is a potential therapeutic pathway for treating conditions like Alzheimer's disease. This research highlights the compound's role in enhancing cognitive functions by increasing acetylcholine levels in the brain (Sugimoto et al., 1990).
Urotensin-II Receptor Antagonists
Furan-containing compounds, specifically 5-arylfuran-2-carboxamide derivatives, have been synthesized and evaluated for their potential as urotensin-II receptor antagonists. Lim et al. (2019) conducted a study that led to the identification of a highly potent UT antagonist, showcasing the compound's utility in addressing cardiovascular diseases. The research underscores the importance of furan derivatives in developing new therapeutic agents (Lim et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-20(6-4-17-2-1-11-26-17)23-9-7-15(8-10-23)13-22-21(25)16-3-5-18-19(12-16)28-14-27-18/h1-6,11-12,15H,7-10,13-14H2,(H,22,25)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSYUCJDBWEJDY-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-Oxaspiro[4.6]undecan-2-ylmethyl)prop-2-enamide](/img/structure/B2965952.png)
![2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2965955.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methylbenzoate](/img/structure/B2965959.png)
![6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2965961.png)

![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine](/img/structure/B2965964.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2965966.png)
![4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2965967.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2965968.png)

![N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965970.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2965972.png)
![[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine hydrochloride](/img/no-structure.png)
